
2',5'-Dideoxy-5'-iodouridine
概要
説明
2’,5’-Dideoxy-5’-iodouridine is a synthetic nucleoside analog, structurally related to uridine. It is characterized by the absence of hydroxyl groups at the 2’ and 5’ positions and the presence of an iodine atom at the 5’ position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dideoxy-5’-iodouridine typically involves the iodination of a deoxyuridine derivative. One common method includes the use of iodine monochloride (ICl) as the iodinating agent. The reaction is carried out under controlled conditions to ensure selective iodination at the 5’ position .
Industrial Production Methods: While specific industrial production methods for 2’,5’-Dideoxy-5’-iodouridine are not extensively documented, the general approach involves large-scale iodination reactions followed by purification processes such as crystallization and chromatography to obtain high-purity product .
化学反応の分析
Types of Reactions: 2’,5’-Dideoxy-5’-iodouridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Iodine Monochloride (ICl): Used for iodination.
Nucleophiles: Such as thiols or amines for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed:
Substituted Uridine Derivatives: Resulting from nucleophilic substitution.
Oxidized or Reduced Forms: Depending on the specific reaction conditions.
科学的研究の応用
Antiviral Properties
AIdU is primarily recognized for its antiviral activity against HSV. Its mechanism involves inhibition of viral DNA polymerase and interference with the phosphorylation processes necessary for viral replication.
- Mechanism of Action : AIdU is phosphorylated by viral thymidine kinase, leading to the formation of active triphosphate forms that inhibit viral DNA synthesis. This selectivity is crucial as it minimizes toxicity to host cells compared to conventional antiviral agents .
- Efficacy Against HSV : Studies have shown that AIdU exhibits significant antiviral activity in vitro. For instance, it has been reported to inhibit the growth of HSV with a dose for 50% inhibition (ED50) demonstrating promising results .
Synthesis of Derivatives
Research has focused on enhancing the efficacy of AIdU through chemical modifications. Various derivatives have been synthesized to improve its antiviral properties:
- N-Acetyl and N,3'-O-Diacetyl Derivatives : These derivatives were created to evaluate their ability to inhibit deoxypyrimidine kinase from HSV. While N-acetylation enhanced inhibition, diacetylation showed reduced activity. Notably, none of these derivatives demonstrated significant antiviral activity in cell culture against HSV .
- 3'-Azido and 3'-Amino Analogues : The synthesis of various analogues has also been explored, revealing that modifications at the 3' position can alter antiviral potency and selectivity against different viral strains .
Case Studies and Research Findings
Several studies have documented the applications of AIdU in clinical and laboratory settings:
- In Vivo Studies : Research indicates that while AIdU shows promise in vitro, its effectiveness in vivo requires further investigation. For example, acylated derivatives did not enhance the potency against HSV in animal models despite initial laboratory success .
- Therapeutic Efficacy : A comparative study highlighted the therapeutic efficacy of AIdU alongside other antiviral agents like 9-(2-hydroxyethoxymethyl)guanine. This study suggested that while AIdU has potential, its application may be limited by factors such as resistance mechanisms in viral strains .
Summary Table of Key Findings
作用機序
The mechanism of action of 2’,5’-Dideoxy-5’-iodouridine involves its incorporation into DNA, where it acts as a chain terminator. By substituting for thymidine in viral DNA, it inhibits viral replication. This inhibition occurs through the disruption of thymidylate phosphorylase and viral DNA polymerases, preventing the virus from reproducing or infecting host cells .
類似化合物との比較
5-Iodo-2’-deoxyuridine: Another iodinated nucleoside analog with similar antiviral properties.
2’,3’-Dideoxy-5-iodouridine: A closely related compound used in antiviral and anticancer research.
Uniqueness: 2’,5’-Dideoxy-5’-iodouridine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to act as a chain terminator in DNA synthesis makes it particularly valuable in antiviral and anticancer research .
生物活性
2',5'-Dideoxy-5'-iodouridine (IdUrd) is a nucleoside analog that has garnered attention for its antiviral properties, particularly against herpes simplex virus (HSV) and varicella-zoster virus (VZV). This article provides a comprehensive overview of the biological activity of IdUrd, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
IdUrd functions primarily as an inhibitor of viral DNA synthesis. It is phosphorylated by viral-specific kinases, which allows it to compete with natural nucleotides during viral replication. This competitive inhibition leads to the termination of DNA chain elongation, effectively stalling viral replication. Studies have shown that IdUrd exhibits selectivity for viral DNA polymerases over cellular DNA polymerases, minimizing cytotoxic effects on host cells .
Herpes Simplex Virus (HSV)
IdUrd has demonstrated significant antiviral activity against HSV types 1 and 2. In vitro studies indicate that IdUrd effectively inhibits HSV replication, with a reported 50% effective dose (ED50) in the low micromolar range. For example, one study reported an ED50 of approximately 0.1 μM against HSV-1 .
In vivo studies further support its efficacy; mice treated with IdUrd showed increased survival rates following HSV-2 infection compared to untreated controls. The compound's ability to delay the progression of infection into the central nervous system has also been noted, suggesting a potential for therapeutic application in severe cases .
Varicella-Zoster Virus (VZV)
The antiviral activity of IdUrd extends to VZV as well. Research indicates that IdUrd can reduce plaque formation in VZV-infected cells significantly. In one study, concentrations ranging from 10 to 800 μM reduced plaque counts by 30% to 95%, demonstrating its potential as a treatment option for VZV infections .
Comparative Studies
To better understand the relative efficacy of IdUrd, comparative studies with other antiviral agents have been conducted. For instance, when compared to arabinofuranosylthymine (Ara-T), IdUrd was found to be less effective at lower concentrations but still showed promise at higher doses .
Toxicity Profile
A notable advantage of IdUrd is its low toxicity to mammalian cells. Toxicity assays conducted on human diploid embryo fibroblast cells revealed that even at high concentrations (up to 800 μM), IdUrd did not exhibit significant cytotoxic effects . This characteristic makes it a favorable candidate for further development as an antiviral agent.
Data Summary
Study | Virus | ED50 (μM) | Effect on Plaque Formation | Cytotoxicity |
---|---|---|---|---|
HSV-1 | 0.1 | Significant reduction | Low | |
VZV | - | 30% - 95% reduction | Low | |
HSV-2 | - | Increased survival in mice | Low |
Case Studies
- HSV Infection in Mice : A study administered IdUrd at varying doses to mice infected with HSV-2. Results indicated a significant increase in survival rates and mean survival times compared to controls, particularly at doses around 250 mg/kg per day .
- In Vitro Studies on VZV : Another investigation assessed the antiviral effects of IdUrd against multiple isolates of VZV, confirming its ability to reduce plaque sizes and overall viral load without inducing toxicity in host cells .
特性
IUPAC Name |
1-[(2R,4S,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O4/c10-4-6-5(13)3-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWLLSHCWALPBJ-SHYZEUOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CI)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CI)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561682 | |
Record name | 2',5'-Dideoxy-5'-iodouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58510-66-0 | |
Record name | 2',5'-Dideoxy-5'-iodouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。